Benazolin

Catalog No.
S520739
CAS No.
3813-05-6
M.F
C9H6ClNO3S
M. Wt
243.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benazolin

CAS Number

3813-05-6

Product Name

Benazolin

IUPAC Name

2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)acetic acid

Molecular Formula

C9H6ClNO3S

Molecular Weight

243.67 g/mol

InChI

InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13)

InChI Key

HYJSGOXICXYZGS-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

Benazolin; Asset; EX 10781; EX-10781; EX10781; Galipan; Galtak; Grassland weedkiller; Herbazolin; Herbitox; Keropur; Legumex Extra; Tillox

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O

Description

The exact mass of the compound Benazolin is 242.9757 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. It belongs to the ontological category of monocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Agrochemicals -> Herbicides. However, this does not mean our product can be used or applied in the same or a similar way.

Determination of Benazolin-Ethyl Residues in Soil and Rape Seed

Bioassay of Benazolin for Auxin Activity Using the Pea

Benazolin and Admixtures for Common Cocklebur Control in Soybeans

Translocation and Metabolism of Benazolin in Wild Mustard and Rape

Benazolin is a chemical compound classified as a member of the benzothiazole family, specifically identified as 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetic acid. Its molecular formula is C9H6ClNO3SC_9H_6ClNO_3S and it has a molecular weight of approximately 233.67 g/mol . Benazolin functions primarily as a herbicide and a synthetic auxin, playing a significant role in agricultural practices to control annual weeds .

Benazolin acts as a selective herbicide by mimicking the plant hormone auxin. Auxin plays a crucial role in plant growth and development. Benazolin disrupts auxin-mediated processes, leading to abnormal cell division, uncontrolled growth, and ultimately, weed death [].

  • Benazolin is considered to have low mammalian toxicity [].
  • However, it can cause skin and eye irritation [].
  • The compound is also classified as harmful to aquatic life with long lasting effects [].
  • It's important to handle benazolin with appropriate personal protective equipment and adhere to safety regulations.
Typical of benzothiazole derivatives. One notable reaction is its synthesis from benzothiazolone, salt of wormwood, and ethyl chloroacetate, facilitated by potassium iodide as a catalyst. The reaction typically occurs at temperatures ranging from 60 to 65 degrees Celsius and results in high yields of benazolin . The structure allows for electrophilic substitution reactions due to the presence of the chloro group, which can further be functionalized.

Benazolin exhibits herbicidal properties, primarily acting as a post-emergence herbicide. It is effective against various annual weeds by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death. This mechanism of action makes it valuable in agricultural settings for weed management . Additionally, studies indicate that benazolin may have effects on non-target plant species, highlighting the need for careful application to avoid ecological disruption .

The synthesis of benazolin involves several steps:

  • Reactants: Benzothiazolone (94.8 grams), salt of wormwood (77 grams), ethyl chloroacetate (400 grams), and potassium iodide (4-6 grams).
  • Procedure:
    • Combine all reactants in a reaction vessel.
    • Heat the mixture to 60-65 degrees Celsius while stirring for several hours.
    • Monitor the reaction until the concentration of benzothiazolone is below 0.3%.
    • Wash and dry the product to obtain benazolin with high purity (up to 98%) and yield (over 90%) .

Benazolin is primarily used as:

  • Herbicide: Effective against annual weeds in various crops.
  • Synthetic Auxin: Utilized in plant growth regulation.
  • Research: Investigated for potential applications in other areas such as biochemistry and pharmacology due to its unique structure and biological activity .

Interaction studies involving benazolin have focused on its effects on target and non-target species. Research indicates that while it effectively controls weeds, it can also adversely affect desirable plants if not applied judiciously. The compound's degradation products in soil have been studied to assess their environmental impact, revealing potential risks associated with its use in agricultural systems .

Several compounds share structural similarities with benazolin, including:

Compound NameStructure TypeUnique Features
ClopyralidPyridine derivativeSelective herbicide with different target specificity
ClethodimCyclohexene derivativeGrass-selective herbicide; less impact on broadleaf plants
Benazolin-ethylEthyl ester of benazolinUsed similarly but may have different degradation pathways

Benazolin stands out due to its specific mechanism as a synthetic auxin and its dual role as both an herbicide and a growth regulator. Its unique chloro-substituted benzothiazole structure contributes to its biological activity, differentiating it from other herbicides that may not mimic plant hormones as effectively .

Benazolin represents a synthetic herbicide compound belonging to the benzothiazolone chemical class. The compound's official International Union of Pure and Applied Chemistry name is (4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)acetic acid [1] [2] [3]. Alternative International Union of Pure and Applied Chemistry nomenclatures include 4-chloro-2,3-dihydro-2-oxobenzothiazol-3-ylacetic acid and (4-chloro-2-oxobenzothiazolin-3-yl)acetic acid [1] [2].

The molecular formula of benazolin is C₉H₆ClNO₃S, indicating a complex heterocyclic structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms [4] [1] [5]. The compound has a molecular weight of 243.67 grams per mole, with an exact mass of 242.975692 daltons and a monoisotopic mass of 242.975692 daltons [4] [1] [6] [7] [8]. The Chemical Abstracts Service registry number for benazolin is 3813-05-6, and it is assigned the European Inventory of Existing Commercial Chemical Substances number 223-297-0 [4] [1] [5] [2].

The structural representation using Simplified Molecular Input Line Entry System notation is C1=CC2=C(C(=C1)Cl)N(C(=O)S2)CC(=O)O, which describes the benzothiazolone ring system with a chlorine substituent at position 4 and an acetic acid side chain attached to the nitrogen atom [5] [2]. The International Chemical Identifier is InChI=1S/C9H6ClNO3S/c10-5-2-1-3-6-8(5)11(4-7(12)13)9(14)15-6/h1-3H,4H2,(H,12,13), with the corresponding International Chemical Identifier Key being HYJSGOXICXYZGS-UHFFFAOYSA-N [5] [2].

Physicochemical Properties

Solubility and Stability

Benazolin demonstrates limited aqueous solubility, with a water solubility of 0.6 grams per liter at 20 degrees Celsius [6]. This moderate aqueous solubility classifies the compound as having restricted water miscibility, which influences its environmental fate and bioavailability characteristics. The compound's limited water solubility is attributed to its heterocyclic structure and the presence of both polar and nonpolar functional groups within the molecule.

The stability characteristics of benazolin indicate that the compound is not degraded by light exposure and exhibits low volatility under standard environmental conditions [6]. The compound's persistence in environmental systems is primarily influenced by microbial degradation rather than photochemical or volatilization processes. Microbial breakdown represents the most significant pathway for benazolin decomposition in natural systems, with rapid degradation rates observed under appropriate conditions [6].

The compound exhibits chemical stability under normal storage conditions when maintained as a crystalline solid. However, benazolin may undergo hydrolysis under extreme pH conditions or elevated temperatures. The presence of the acetic acid functional group makes the compound susceptible to esterification reactions, leading to the formation of various derivative compounds such as benazolin-ethyl [6].

Thermal Properties (Melting and Boiling Points)

Benazolin exhibits distinct thermal characteristics that define its physical behavior under various temperature conditions. The compound has a melting point ranging from 192 to 196 degrees Celsius, indicating a relatively high thermal stability for an organic herbicide compound [6] [9] [7] [8]. This melting point range suggests that benazolin exists as a stable crystalline solid at ambient temperatures and requires significant thermal energy input to undergo phase transition to the liquid state.

The predicted boiling point of benazolin is 468.4 ± 55.0 degrees Celsius at standard atmospheric pressure [6] [7]. This high boiling point reflects the compound's molecular structure, specifically the presence of intermolecular hydrogen bonding between carboxylic acid groups and the aromatic benzothiazolone ring system. The substantial difference between melting and boiling points indicates a wide liquid range, suggesting that the compound maintains structural integrity across a broad temperature spectrum.

The flash point of benazolin is reported as 237.1 ± 31.5 degrees Celsius [7]. This relatively high flash point indicates that the compound poses minimal fire hazard under normal handling and storage conditions. The thermal decomposition of benazolin occurs at elevated temperatures, producing toxic fumes containing sulfur oxides, chlorine compounds, and nitrogen oxides upon heating to decomposition [6].

PropertyTemperature (°C)Reference
Melting Point192-196 [6] [9] [7] [8]
Boiling Point (predicted)468.4 ± 55.0 [6] [7]
Flash Point237.1 ± 31.5 [7]

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information about benazolin through the analysis of proton and carbon-13 chemical environments. The compound's benzothiazolone ring system produces characteristic aromatic signals in proton nuclear magnetic resonance spectra, with the chlorinated aromatic protons appearing in the typical aromatic region between 7.0 and 8.0 parts per million [9]. The acetic acid methylene protons (-CH₂-) attached to the nitrogen atom of the benzothiazolone ring exhibit a distinctive singlet pattern, typically appearing around 4.5 parts per million due to the deshielding effect of the adjacent nitrogen and carbonyl groups.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of multiple carbon environments within the benazolin structure. The carbonyl carbon atoms of both the benzothiazolone ring and the acetic acid side chain appear in the characteristic carbonyl region between 160 and 180 parts per million. The aromatic carbon atoms of the benzene ring produce signals between 120 and 140 parts per million, with the chlorine-substituted carbon showing distinctive downfield shifts due to the electronegativity of the halogen substituent [9].

The nuclear magnetic resonance data confirms the structural identity of benazolin and can be used to assess compound purity by identifying potential impurities or degradation products. Variable temperature nuclear magnetic resonance studies may reveal dynamic processes such as restricted rotation around the nitrogen-acetic acid bond, which could influence the compound's biological activity.

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption patterns that serve as fingerprints for benazolin identification. The compound exhibits several diagnostic infrared absorption bands that correspond to specific functional groups within its molecular structure. The carboxylic acid group produces a broad absorption band between 2500 and 3300 wavenumbers due to the stretching vibration of the hydroxyl group, with additional sharp absorption around 1700 wavenumbers corresponding to the carbonyl stretching vibration [10] [11].

The benzothiazolone ring system contributes multiple absorption bands in the infrared spectrum. The aromatic carbon-carbon stretching vibrations appear between 1450 and 1600 wavenumbers, while the carbon-nitrogen stretching vibrations of the heterocyclic ring occur around 1300 to 1400 wavenumbers. The presence of the sulfur atom in the ring system influences the overall vibrational pattern, producing characteristic absorption bands in the fingerprint region below 1300 wavenumbers [10] [11].

The chlorine substituent on the aromatic ring affects the infrared spectrum through its influence on adjacent carbon-carbon and carbon-hydrogen vibrations. The carbon-chlorine stretching vibration typically appears between 600 and 800 wavenumbers, providing additional confirmation of the compound's structure. Infrared spectroscopy serves as a rapid and reliable method for benazolin identification in both pure form and in formulated products [10] [11].

Mass Spectrometry

Mass spectrometry analysis of benazolin provides definitive molecular weight confirmation and structural fragmentation patterns essential for compound identification. The molecular ion peak appears at mass-to-charge ratio 243, corresponding to the molecular weight of benazolin (C₉H₆ClNO₃S) [12]. The isotope pattern of the molecular ion reflects the presence of chlorine, showing the characteristic 3:1 ratio between the molecular ion and the molecular ion plus two mass units due to the natural abundance of chlorine-35 and chlorine-37 isotopes.

Gas chromatography-mass spectrometry analysis reveals specific fragmentation patterns that provide structural information about benazolin. Major fragment ions include masses at 271 and 329, corresponding to specific structural rearrangements and bond cleavages within the molecule [12]. The base peak typically results from the loss of the acetic acid side chain, producing a fragment ion corresponding to the chlorinated benzothiazolone portion of the molecule.

The mass spectrometric fragmentation pattern includes the loss of carbon dioxide (44 mass units) from the carboxylic acid group, producing a characteristic fragment ion at mass-to-charge ratio 199. Additional fragmentation involves the cleavage of the carbon-nitrogen bond connecting the acetic acid side chain to the benzothiazolone ring, resulting in fragment ions that provide structural confirmation. These fragmentation patterns serve as diagnostic tools for benazolin identification in complex matrices and can be used to distinguish the compound from structurally related analogs [12].

Spectroscopic MethodKey Diagnostic FeaturesApplications
Nuclear Magnetic ResonanceAromatic protons (7.0-8.0 ppm), methylene protons (~4.5 ppm)Structure confirmation, purity assessment
InfraredCarboxylic acid (2500-3300, 1700 cm⁻¹), aromatic (1450-1600 cm⁻¹)Rapid identification, functional group analysis
Mass SpectrometryMolecular ion (m/z 243), chlorine isotope pattern, characteristic fragmentsMolecular weight confirmation, structural analysis

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.1

Exact Mass

242.9757

LogP

1.34 (LogP)

Appearance

Solid powder

Melting Point

193.0 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

RB02FMB0BR

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

7.50e-10 mmHg

Pictograms

Irritant

Irritant

Other CAS

3813-05-6

Wikipedia

Benazolin
Benazoline

Use Classification

Agrochemicals -> Herbicides

Dates

Last modified: 08-15-2023
1: Liu X, Yang T, Hu J. Determination of benazolin-ethyl residues in soil and rape seed by SPE clean-up and GC with electron capture detection. J Chromatogr Sci. 2013 Jan;51(1):87-91. doi: 10.1093/chromsci/bms102. Epub 2012 Jun 19. PubMed PMID: 22718745.
2: Cai T, Qian L, Cai S, Chen L. Biodegradation of benazolin-ethyl by strain Methyloversatilis sp. cd-1 isolated from activated sludge. Curr Microbiol. 2011 Feb;62(2):570-7. doi: 10.1007/s00284-010-9746-7. Epub 2010 Sep 17. PubMed PMID: 20848105.
3: Berns AE, Schnitzler F, Drewes N, Vereecken H, Burauel P. Dynamics of benazolin under the influence of degrading maize straw in undisturbed soil columns. Environ Toxicol Chem. 2007 Oct;26(10):2151-7. PubMed PMID: 17867883.
4: Schnitzler F, Lavorenti A, Berns AE, Drewes N, Vereecken H, Burauel P. The influence of maize residues on the mobility and binding of benazolin: investigating physically extracted soil fractions. Environ Pollut. 2007 May;147(1):4-13. Epub 2007 Jan 18. PubMed PMID: 17240026.
5: Chingombe P, Saha B, Wakeman RJ. Effect of surface modification of an engineered activated carbon on the sorption of 2,4-dichlorophenoxy acetic acid and benazolin from water. J Colloid Interface Sci. 2006 May 15;297(2):434-42. Epub 2005 Dec 9. PubMed PMID: 16337952.
6: Séquaris JM, Lavorenti A, Burauel P. Equilibrium partitioning of (14)C-benzo(a)pyrene and (14)C-benazolin between fractionated phases from an arable topsoil. Environ Pollut. 2005 Jun;135(3):491-500. PubMed PMID: 15749546.
7: Kelly ID, Smith S. Chromatographic purification and identification of polar metabolites of benazolin-ethyl from soybean. Int J Environ Anal Chem. 1986;25(1-3):135-49. PubMed PMID: 3744655.

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